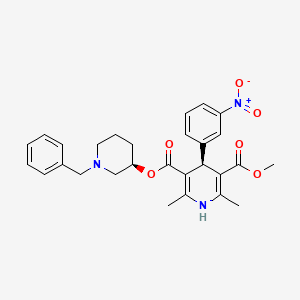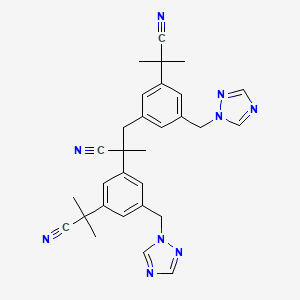![molecular formula C16H13Cl2N5O2S B601077 Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro Dasatinib CAS No. 910297-71-1](/img/structure/B601077.png)
Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro Dasatinib
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro Dasatinib” is an intermediate in the preparation of Dasatinib metabolite, which is used in the treatment of cancers and immune diseases . It has a molecular formula of C16 H13 Cl2 N5 O2 S and a molecular weight of 410.28 .
Synthesis Analysis
The synthesis process of Dasatinib includes the step of reacting the compound of formula I with that of formula II to obtain the compound of formula III . The detailed synthesis process and intermediates are disclosed in the patent US20130030177A1 .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by its molecular formula C16 H13 Cl2 N5 O2 S .
Physical and Chemical Properties Analysis
作用机制
Target of Action
Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro Dasatinib is a potent inhibitor of multiple tyrosine kinases, including BCR-ABL, SRC family kinases (SFKs), cKIT, and platelet-derived growth factor receptor . These kinases play crucial roles in cellular signaling pathways that regulate cell growth, differentiation, and apoptosis .
Mode of Action
This compound binds to the active and inactive conformations of these tyrosine kinases, thereby inhibiting their activity . This inhibition blocks the transmission of signals that promote the uncontrolled growth of cancer cells, leading to cell cycle arrest and apoptosis .
Biochemical Pathways
The primary biochemical pathways affected by this compound are those mediated by the BCR-ABL, SRC family kinases, cKIT, and platelet-derived growth factor receptor . By inhibiting these kinases, this compound disrupts the signaling pathways that drive cell proliferation and survival, leading to the death of cancer cells .
Pharmacokinetics
The pharmacokinetics of this compound are characterized by rapid absorption, with the time for maximal serum concentration varying between 0.25 and 1.5 hours . The compound is eliminated through cytochrome P450 (CYP) 3A4-mediated metabolism, with a terminal half-life of 3–4 hours . Only 20% of the oral dose is recovered unchanged in feces and urine .
Result of Action
The inhibition of tyrosine kinases by this compound results in the disruption of signaling pathways that promote the growth and survival of cancer cells . This leads to cell cycle arrest and the induction of apoptosis, thereby reducing the proliferation of cancer cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s absorption is decreased by pH-modifying agents . Additionally, this compound is subject to drug interactions with CYP3A4 inducers or inhibitors . These factors can affect the compound’s action, efficacy, and stability.
安全和危害
The safety data sheet for Dasatinib, the parent compound of “Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro Dasatinib”, indicates that it causes skin irritation, serious eye damage, and is suspected of causing cancer and damaging fertility or the unborn child . It also causes damage to organs through prolonged or repeated exposure .
生化分析
Biochemical Properties
Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro Dasatinib plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to inhibit the activity of Src family kinases, which are critical regulators of cellular growth, migration, adhesion, and survival . The compound binds to the ATP-binding site of these kinases, thereby preventing their activation and subsequent signaling pathways. Additionally, this compound interacts with other tyrosine kinases, such as Abl, which further contributes to its inhibitory effects on cellular processes .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In cancer cells, it has been shown to inhibit cell proliferation, induce apoptosis, and reduce cell migration and invasion . The compound affects cell signaling pathways by inhibiting the phosphorylation of key proteins involved in these pathways, such as Src and Abl kinases. This inhibition leads to alterations in gene expression and cellular metabolism, ultimately resulting in reduced tumor growth and metastasis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and enzyme inhibition. The compound binds to the ATP-binding site of Src and Abl kinases, preventing their activation and subsequent phosphorylation of downstream targets . This inhibition disrupts key signaling pathways involved in cell growth, survival, and migration. Additionally, this compound has been shown to induce changes in gene expression, further contributing to its anti-cancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, but its degradation products can influence its long-term effects on cellular function . In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and migration, as well as induction of apoptosis . The long-term effects on cellular function may vary depending on the specific experimental conditions and cell types used.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of the compound can effectively inhibit tumor growth and reduce metastasis without causing significant toxicity . Higher doses may lead to adverse effects, such as hepatotoxicity and myelosuppression . It is important to determine the optimal dosage that maximizes the therapeutic benefits while minimizing the potential toxic effects in animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . The compound is primarily metabolized by CYP3A4, which leads to the formation of several metabolites that can influence its pharmacokinetic and pharmacodynamic properties. Additionally, this compound has been shown to affect metabolic flux and metabolite levels in cells, further contributing to its biochemical effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins . The compound is known to be transported by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux. Additionally, this compound can bind to plasma proteins, which influences its distribution and accumulation in different tissues .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound has been shown to localize to the cytoplasm and nucleus, where it interacts with various biomolecules involved in cell signaling and gene expression . Additionally, post-translational modifications, such as phosphorylation, can influence the subcellular localization and activity of this compound .
属性
IUPAC Name |
N-[2-chloro-6-(hydroxymethyl)phenyl]-2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N5O2S/c1-8-20-12(18)5-13(21-8)22-16-19-6-11(26-16)15(25)23-14-9(7-24)3-2-4-10(14)17/h2-6,24H,7H2,1H3,(H,23,25)(H,19,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQFVJBGDUJCSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NC2=NC=C(S2)C(=O)NC3=C(C=CC=C3Cl)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-((S)-3-((R)-1-ethoxy-1-oxo-4-phenylbutan-2-ylamino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetic acid hydrochloride](/img/structure/B601000.png)
phosphoryl]acetic acid](/img/structure/B601002.png)
![1-benzhydryl-4-[(Z)-3-phenylprop-2-enyl]piperazine](/img/structure/B601008.png)
![4-tert-butyl-N-[6-[2-[6-[(4-tert-butylphenyl)sulfonylamino]-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]oxyethoxy]-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide](/img/structure/B601009.png)
![2-[3-(1-Cyano-1-methylethyl)-5-(hydroxymethyl)phenyl]-2-methylpropanenitrile](/img/structure/B601011.png)


